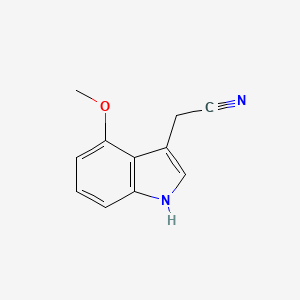

2-(4-甲氧基-1H-吲哚-3-基)乙腈

描述

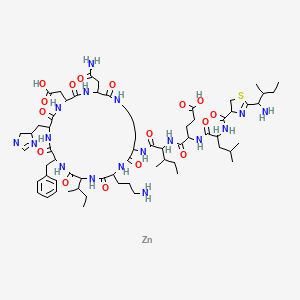

“2-(4-methoxy-1H-indol-3-yl)acetonitrile” is a compound with the molecular formula C11H10N2O and a molecular weight of 186.21 . It is a natural product found in Thlaspi arvense, Isatis tinctoria, and other organisms . The compound is stored at room temperature and is available in powder form .

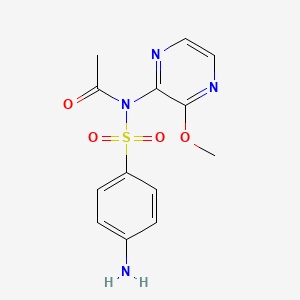

Molecular Structure Analysis

The molecular structure of “2-(4-methoxy-1H-indol-3-yl)acetonitrile” includes a cyanide group that is twisted away from the indole-ring plane . The methoxy C atom is almost coplanar with the ring system . The compound’s InChI code is 1S/C11H10N2O/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5H2,1H3 .Physical And Chemical Properties Analysis

“2-(4-methoxy-1H-indol-3-yl)acetonitrile” has a melting point of 141-142°C . It has a molecular weight of 186.21 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .科学研究应用

以下是关于“2-(4-甲氧基-1H-吲哚-3-基)乙腈”科学研究应用的全面分析,重点介绍了六种独特的应用:

光学性质

该化合物已被用于合成供体-π-受体荧光团,这些荧光团的光学性质正在研究中。 这些性质对于发光器件的应用具有重要意义 .

热性质

这些荧光团的热性质也引起了人们的兴趣,特别是它们在高温环境下的稳定性和潜在应用 .

电致发光

这些化合物已被作为非掺杂的多层 OLED(有机发光二极管)探测,以提供高效的黄光发射,这对显示技术很有价值 .

生物活性

吲哚衍生物以其生物活性而闻名,包括抗癌活性。 它们已被应用于治疗癌细胞和人体内的各种疾病 .

生物活性化合物的合成

吲哚衍生物的合成至关重要,因为它们是天然产物和具有重要生物活性的药物中普遍存在的基团 .

分子结构分析

安全和危害

The compound has been classified with the signal word 'Warning’ . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

作用机制

Target of Action

Indole derivatives are known to interact with various biological targets, influencing a range of biochemical processes .

Mode of Action

It’s known that the compound’s charge injection ability increases with suitable substitution, which could influence its interaction with its targets .

Biochemical Pathways

, indole derivatives are known to be involved in a variety of biochemical processes.

Result of Action

It’s known that the compound shows a higher charge transfer character, which could influence its molecular and cellular effects .

Action Environment

属性

IUPAC Name |

2-(4-methoxy-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOVDDVYXBMXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197498 | |

| Record name | 4-Methoxyindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4837-74-5 | |

| Record name | 4-Methoxyindole-3-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004837745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4-Methoxyindole-3-acetonitrile, also known as 2-(4-methoxy-1H-indol-3-yl)acetonitrile, has the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol. Spectroscopic data, including 2D NMR and single-crystal X-ray crystallography, has been used to determine its structure. [] The cyanide group is twisted away from the indole-ring plane, while the methoxy carbon atom is nearly coplanar with the ring system. []

A: 4-Methoxyindole-3-acetonitrile is a naturally occurring compound found in plants belonging to the Brassicaceae family, such as Chinese cabbage (Brassica rapa) [, ] and Kireha-inugarashi (Rorippa sylvestris). [, ] It is derived from the hydrolysis of the glucosinolate 4-methoxyglucobrassicin. []

A: Yes, 4-Methoxyindole-3-acetonitrile has shown promising antiviral activity against the influenza virus A/Hanfang/359/95 (H3N2) in vitro, with an IC50 value ranging from 3.70-12.35 μM. [] Additionally, research suggests it may play a role in root formation in certain plant species. []

A: 4-Methoxyindole-3-acetonitrile acts as a mutagen precursor. Upon reaction with nitrite under acidic conditions, it forms mutagenic compounds. [, ] This process generates direct-acting mutagens, as demonstrated by their effects on Salmonella typhimurium strains TA100 and TA98 without metabolic activation (S9 mix). []

A: The formation of mutagenic compounds from 4-Methoxyindole-3-acetonitrile in the presence of nitrite raises concerns about potential health risks. These compounds could contribute to the development of cancer if ingested. [] Further research is needed to fully understand the implications for human health.

A: Yes, researchers have developed a synthetic method to produce 4-Methoxyindole-3-acetonitrile starting from indole-3-carboxaldehyde. This approach allows for the synthesis of 4-Methoxyindole-3-acetonitrile and related compounds. [] This method facilitates further investigation into the properties and applications of this compound.

A: A study explored the anti-inflammatory effects of 4-Methoxyindole-3-acetonitrile using both in vitro and in vivo models. [, ] The study investigated its potential to inhibit various inflammatory mediators and pathways. Further research is needed to confirm these findings and explore its therapeutic potential in inflammatory diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one](/img/structure/B1663302.png)

![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide](/img/structure/B1663305.png)

![3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B1663314.png)